![molecular formula C52H76GdN5O15- B1263501 Motexafin gadolinium hydrate](/img/structure/B1263501.png)
Motexafin gadolinium hydrate
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Overview
Description
Motexafin gadolinium hydrate is a gadolinium coordination entity. It contains a motexafin gadolinium.
Scientific Research Applications
Radiosensitization in Brain Metastases
MGd has been studied for its ability to sensitize tumor cells to radiation therapy. A lead-in phase to a randomized trial for patients with brain metastases showed that MGd, when administered with whole-brain radiation therapy, was well tolerated and showed potential in improving local control of brain metastases. The study found a 68% radiologic response rate, with motexafin gadolinium's tumor selectivity established using MRI. This suggests MGd could improve outcomes in patients undergoing radiation therapy for brain metastases (Mehta et al., 2002).
Mechanism of Action and Cellular Targets
MGd operates by selectively accumulating in tumor cells and inducing oxidative stress, leading to apoptosis. It acts as a redox-active drug, disrupting the balance between pro-oxidants and antioxidants within cancer cells, thus making them more susceptible to damage by radiation and chemotherapy. This mechanism is supported by evidence showing MGd's ability to inhibit enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase, and to interact with cellular reducing agents to produce reactive oxygen species (Magda & Miller, 2006).
Clinical Trials and Efficacy
Clinical trials have explored MGd's role as a radiosensitizer, particularly in the treatment of brain metastases and glioblastoma multiforme. A multicenter phase Ib/II trial highlighted MGd's selective accumulation in tumors, demonstrated through MRI, and reported a high radiologic response rate when used with whole-brain radiation therapy. This suggests MGd's potential to enhance the efficacy of radiation therapy in treating brain tumors (Carde et al., 2001).
Novel Applications and Future Directions
Beyond radiosensitization, MGd shows promise in various other cancer treatments due to its unique mechanism of action. Its potential in combined therapies, such as with radioimmunotherapy for non-Hodgkin's lymphoma, suggests broader applications in oncology. Ongoing research aims to further understand MGd's intracellular targets and enhance its clinical utility (Evens et al., 2009).
properties
Product Name |
Motexafin gadolinium hydrate |
---|---|
Molecular Formula |
C52H76GdN5O15- |
Molecular Weight |
1168.4 g/mol |
IUPAC Name |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium;hydrate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;; |
InChI Key |
QLKGOHBZQOBBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.O.[Gd] |
synonyms |
gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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